molecular formula C8H7N3O2 B8426683 5,6-Diaminoisoindoline-1,3-dione

5,6-Diaminoisoindoline-1,3-dione

Cat. No.: B8426683
M. Wt: 177.16 g/mol
InChI Key: NKDXPFIYAMPFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diaminoisoindoline-1,3-dione is a high-purity chemical building block of significant interest in advanced research and development. This compound features an isoindoline-1,3-dione core symmetrically functionalized with amino groups at the 5 and 6 positions, making it a versatile precursor for synthesizing more complex heterocyclic systems. Its molecular structure is particularly valuable in medicinal chemistry, where isoindoline-1,3-dione derivatives (phthalimides) are known to exhibit a range of biological activities, including serving as acetylcholinesterase inhibitors for Alzheimer's disease research and demonstrating analgesic properties . Furthermore, this diamine derivative is a key intermediate in organic synthesis and materials science. It can be used to construct fused, multifunctionalized isoindole-1,3-diones with complex architectures and is integral in developing functional organic compounds for optoelectronic applications. Researchers utilize this compound under the strict understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5,6-diaminoisoindole-1,3-dione

InChI

InChI=1S/C8H7N3O2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,9-10H2,(H,11,12,13)

InChI Key

NKDXPFIYAMPFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)C(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties References
5,6-Dibromoisoindoline-1,3-dione 5,6-Br C₈H₃Br₂NO₂ 304.92 N/A High PSA (49.66 Ų), optoelectronic use
4,7-Diaminoisoindoline-1,3-dione 4,7-NH₂ C₈H₅N₃O₂ 179.15 >300 High solubility, synthetic challenges
5-Amino-6-chloroisoindoline-1,3-dione 5-NH₂, 6-Cl C₈H₅ClN₂O₂ 196.59 N/A Balanced LogP (0.7), drug intermediate
5,6-Dichloro-2-methylisoindoline-1,3-dione 5,6-Cl, 2-CH₃ C₉H₅Cl₂NO₂ 230.05 N/A Steric hindrance, polymer applications
2-(Diphenylacetyl)indan-1,3-dione (Diphacinone) Complex substitution C₂₃H₁₆O₃ 340.48 N/A Rodenticide, high molecular weight

Research Findings and Trends

  • Biological Activity: Chloro- and bromo-substituted derivatives (e.g., 5,6-dichloro analogs) show promise in mimicking thalidomide’s immunomodulatory effects, while amino substitutions enhance target specificity in drug discovery .
  • Synthetic Challenges: Positional isomerism (e.g., 4,7- vs. 5,6-diamino) significantly impacts synthetic routes, with 5,6-substitutions requiring precise control to avoid byproducts .
  • Material Science: Halogenated derivatives are preferred in organic semiconductors due to strong electron-withdrawing effects, whereas amino-substituted analogs are explored in hydrophilic coatings .

Preparation Methods

Bromination of Aminophthalimide Precursors

A validated approach for introducing amino groups at specific positions involves sequential bromination and amination. In a study targeting 4,7-diaminoisoindoline-1,3-dione, 4-aminoisoindoline-1,3-dione underwent regioselective bromination at the 7-position using N-bromosuccinimide (NBS) in methanol, yielding 7-bromo-4-aminoisoindoline-1,3-dione in 75% isolated yield. The bromide intermediate was subsequently subjected to amination under Ullmann-type conditions (aqueous NH₃, CuI, L-proline) to furnish the 4,7-diamino derivative in 42% yield.

Adapting this methodology for 5,6-diaminoisoindoline-1,3-dione would require a precursor with bromine atoms at the 5- and 6-positions. For instance, 5-bromo-6-aminoisoindoline-1,3-dione could be synthesized via directed bromination of 6-aminoisoindoline-1,3-dione. However, the electron-donating amino group may hinder electrophilic substitution, necessitating protective strategies. Acetylation of the 6-amino group could temporarily deactivate the ring, enabling bromination at the 5-position, followed by deprotection and a second amination step.

Table 1: Halogenation-Amination Yields in Analogous Systems

Starting MaterialHalogenation ReagentProductYieldAmination ConditionsFinal Product Yield
4-Aminoisoindoline-1,3-dioneNBS in MeOH7-Bromo-4-aminoisoindoline75%NH₃, CuI, L-proline, 110°C42%
3-AminophthalimideBr₂ in H₂SO₄4,6-Dibromo-3-aminophthalimide68%*NH₃, Pd/C, EtOH55%*

*Hypothetical data extrapolated from.

Nitration-Reduction Pathways

Directed Nitration of Phthalimide Derivatives

Regioselective nitration of phthalimide derivatives offers a route to dinitro intermediates, which can be reduced to diamino products. For example, 3,5-dinitrophthalic acid was cyclized with urea to form 4,6-dinitroisoindoline-1,3-dione, which upon reduction with Fe/HCl yielded 4,6-diaminoisoindoline-1,3-dione. To target the 5,6-diamino isomer, a precursor with nitro groups at the 5- and 6-positions is essential.

Directed nitration of 4-hydroxyphthalic acid derivatives has been employed to achieve meta-substitution patterns. In one patent, dimethyl 4-hydroxyphthalate was nitrated at the 3-position using HNO₃/H₂SO₄, followed by hydrolysis to yield 4-hydroxy-3-nitrophthalic acid. Applying similar conditions to 5-hydroxyphthalic acid could theoretically direct nitration to the 6-position, forming 5-hydroxy-6-nitrophthalic acid. Subsequent cyclization and reduction would yield this compound.

Challenges in Dinitration Selectivity

Achieving simultaneous nitration at both the 5- and 6-positions remains a significant hurdle. Mono-nitration typically dominates due to the deactivating effect of the first nitro group. To circumvent this, a stepwise approach involving protective groups is proposed:

  • Protection of 5-Position : Introduce a methoxy group at the 5-position via alkylation of 5-hydroxyphthalimide.

  • Nitration : Nitrate the protected derivative at the 6-position.

  • Deprotection and Second Nitration : Remove the methoxy group under acidic conditions (e.g., BBr₃), then nitrate the 5-position.

  • Reduction : Reduce both nitro groups using catalytic hydrogenation or Fe/HCl.

Cyclization of Diamino-Benzene Derivatives

Cyclocondensation of Diaminoterephthalic Acid

Formation of the isoindoline-1,3-dione ring from diaminoterephthalic acid derivatives represents a direct route. Reacting 5,6-diaminoterephthalic acid with urea or triphosgene in acetic acid could cyclize the molecule, forming the desired dione. However, the synthesis of 5,6-diaminoterephthalic acid itself requires multi-step functionalization of terephthalic acid, including nitration and reduction.

Table 2: Cyclization Yields for Phthalimide Analogues

SubstrateCyclizing AgentProductYieldConditions
3,5-Dinitrophthalic acidUrea4,6-Dinitroisoindoline-1,3-dione76%Acetic acid, reflux
4-Aminophthalic acidTriphosgene4-Aminoisoindoline-1,3-dione82%DMF, 0°C to RT

Cross-Coupling and Metal-Catalyzed Amination

Buchwald-Hartwig Amination

Palladium-catalyzed amination of dihalogenated phthalimides offers a modern alternative. For example, 5,6-dibromoisoindoline-1,3-dione could undergo sequential amination using Pd₂(dba)₃/Xantphos as a catalyst system and ammonia as the amine source. This method’s efficacy depends on the reactivity of the halogen substituents, with bromine generally offering superior leaving-group ability compared to chlorine.

Reductive Amination

In a patent, 3-aminopiperidine-2,6-dione was coupled with nitro-substituted phthalic acids under reductive conditions to form aminoisoindoline-piperidine hybrids. Adapting this, 5,6-dinitroisoindoline-1,3-dione could be treated with H₂/Pd-C in ethanol to reduce both nitro groups to amines.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Halogenation-Amination : Offers moderate yields (40–75%) but requires hazardous brominating agents.

  • Nitration-Reduction : High-yielding (70–85%) but struggles with regioselectivity in dinitration.

  • Cyclization : Direct but dependent on precursor availability.

  • Cross-Coupling : Scalable with modern catalysts but costly for industrial applications.

Regiochemical Control

The presence of electron-withdrawing groups (e.g., nitro, carbonyl) directs electrophilic substitution to meta positions, complicating para-functionalization. Protective groups and directing auxiliaries (e.g., sulfonic acids) are often indispensable for achieving 5,6-substitution.

Q & A

Q. What are the common synthetic routes for preparing 5,6-Diaminoisoindoline-1,3-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via substitution reactions using halogenated precursors. For example, 5,6-dichloroisoindoline-1,3-dione can react with ammonia under high-temperature conditions in a sealed tube to introduce amino groups . Key steps include:
  • Precursor preparation : Start with 5,6-dichlorophthalic anhydride.
  • Amination : Use excess aqueous NH₃ with CuI as a catalyst at 120–130°C for 8 hours.
  • Purification : Silica gel chromatography (e.g., petroleum ether:EtOAc = 2:1) yields crystalline products .
    Critical Note : Unexpected products (e.g., mono-amino derivatives) may form due to incomplete substitution; confirm via ¹H/¹³C NMR and mass spectrometry .

Q. How is this compound characterized structurally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Key signals include aromatic protons (δ 7.0–7.4 ppm) and imide protons (δ ~11.1 ppm). ¹³C NMR shows carbonyl carbons at δ 165–170 ppm and aromatic carbons at δ 120–150 ppm .
  • X-ray diffraction : For derivatives like 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione, data collection uses CuKα radiation (λ = 1.54184 Å) with θmax = 66.6°, achieving >99% completeness. Refinement via SHELX yields bond lengths (e.g., C=O at 1.21 Å) and dihedral angles .

Q. What biological activities have been reported for isoindoline-1,3-dione derivatives?

  • Methodological Answer : Screen for antimicrobial/antifungal activity using:
  • MIC assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Mechanistic studies : Evaluate inhibition of biofilm formation or membrane disruption via fluorescence microscopy .
    Example : 5,6-Dichloro-2-(2-fluorophenyl) derivatives show moderate activity (MIC = 16–32 µg/mL) against C. albicans .

Advanced Research Questions

Q. How can diastereoselective synthesis of isoindoline-1,3-dione derivatives be achieved?

  • Methodological Answer : Use organophotoredox catalysis for [3+2] cycloadditions. For instance:
  • Reagents : N-Vinylphthalimides (e.g., 2b) with cyclopentane diamine precursors.
  • Conditions : Blue LED irradiation, DCE solvent, and 2,6-lutidine as a base.
  • Outcome : >90% diastereoselectivity for cis-cyclopentane derivatives .
    Key Data :
ParameterValue
Yield75–85%
dr (cis:trans)95:5

Q. How do crystallographic studies resolve structural ambiguities in substituted derivatives?

  • Methodological Answer : Analyze derivatives (e.g., 5,6-dichloro-2-(quinolin-8-yl)) using:
  • Data Collection : SuperNova diffractometer (ω scans, CuKα).
  • Refinement : SHELXL-2018 with anisotropic displacement parameters.
  • Results : Confirm non-planar quinoline-phthalimide dihedral angles (~45°), influencing π-π stacking and solubility .

Q. How can contradictory spectral data in synthesis be troubleshooted?

  • Methodological Answer : Case Study: A product initially assigned as this compound showed mismatched melting points (273–275°C vs. literature 290°C). Resolution steps:

¹H NMR : Detected singlets for NH₂ (δ 6.53 ppm) and coupled aromatic protons (δ 7.38, 7.02 ppm), indicating mono-substitution.

Q. What structure-activity relationships (SAR) guide antimicrobial potency?

  • Methodological Answer : Key modifications and effects:
  • Halogenation : 5,6-Dichloro derivatives enhance lipophilicity and membrane penetration.
  • Aryl substituents : Electron-withdrawing groups (e.g., -F, -CF₃) improve activity against biofilms .
    Table : Activity Trends for Common Derivatives
SubstituentMIC (C. albicans)LogP
5,6-Cl, 2-H64 µg/mL2.1
5,6-Cl, 2-F16 µg/mL2.8

Data Contradiction Analysis

  • Example : Conflicting reports on the reactivity of 5,6-dichlorophthalic anhydride with NH₃ .
    • Root Cause : Impurities in starting materials or side reactions (e.g., partial hydrolysis).
    • Resolution : Use fresh anhydride, monitor reaction progress via TLC, and validate purity via elemental analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.